3,3,3-Trifluoropropionitrile

Catalog No.
S1901422
CAS No.
20530-38-5
M.F
C3H2F3N
M. Wt
109.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoropropionitrile

For chemists needing controlled introduction of -CH2CF3 without cryogenic handling, 3,3,3-Trifluoropropionitrile (CAS 20530-38-5) is a liquid nucleophilic building block. It avoids pressurized gas logistics of trifluoroacetonitrile and offers superior alpha-proton acidity vs propionitrile. Key benefits: • Enables CF3-heterocycle synthesis via Knoevenagel/Michael additions. • In semiconductor etching, forms protective polymer for low-k dielectric sidewalls. • ≥98% purity, ambient liquid-simplifies lab handling and scale-up.

CAS Number

20530-38-5

Product Name

3,3,3-Trifluoropropionitrile

IUPAC Name

3,3,3-trifluoropropanenitrile

Molecular Formula

C3H2F3N

Molecular Weight

109.05 g/mol

InChI

InChI=1S/C3H2F3N/c4-3(5,6)1-2-7/h1H2

InChI Key

WDGHUZCUXKJUJQ-UHFFFAOYSA-N

SMILES

C(C#N)C(F)(F)F

Canonical SMILES

C(C#N)C(F)(F)F

The exact mass of the compound 3,3,3-Trifluoropropionitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3,3,3-Trifluoropropanenitrile, Trifluoromethylacetonitrile, beta,beta,beta-Trifluoropropionitrile, 3,3,3-Trifluoroethyl cyanide

Purity

≥98%

Package Size

5 g, 10 g, 25 g

3,3,3-Trifluoropropionitrile (CAS 20530-38-5) is a volatile liquid building block characterized by an electron-withdrawing trifluoromethyl group adjacent to a reactive methylene-nitrile moiety . In industrial procurement, it is primarily sourced as a precursor for introducing the -CH2CF3 or -CH2CNCF3 linkages into active pharmaceutical ingredients and agrochemicals. Beyond traditional organic synthesis, its specific elemental composition (C3H2F3N) and plasma dissociation profile have established it as a specialized precursor in semiconductor manufacturing for low-k dielectric etching, where it provides critical sidewall protection [1].

Procurement Fit

F
Workflow
Fluorinated aliphatic nitrile for terminal -CF₃ introduction
S
Selection
Reactive α-CH₂ and nitrile group under -CF₃ influence
C
Use Context
Medicinal, agrochemical, and advanced materials synthesis

Substituting 3,3,3-trifluoropropionitrile with non-fluorinated analogs like propionitrile or shorter-chain fluorinated gases like trifluoroacetonitrile (CF3CN) fundamentally disrupts both handling and reactivity . Propionitrile lacks the strong electron-withdrawing CF3 group, resulting in significantly lower alpha-proton acidity and failing to yield the required fluorinated downstream products. Conversely, while trifluoroacetonitrile provides a CF3 moiety, it is a gas at room temperature (boiling point -64 °C) and lacks the methylene (-CH2-) spacer, requiring pressurized gas infrastructure and altering the skeletal backbone of the final molecule. In plasma etching applications, generic fluorocarbons like CF4 lack the nitrogen component necessary for protective polymer deposition, leading to unacceptable sidewall damage in low-k dielectrics [1].

Substitution Risk

!
Electronic effect mismatch
α-C-H polarity dominated by -CN, not -CF₃; reactivity may shift vs perfluorinated analogs.
!
Lipophilicity shift
High LogP imparted by -CF₃ alters partitioning; non-fluorinated nitriles may not match.
!
Reaction specificity
Nitrile group enables Ritter chemistry; alcohols or acids cannot directly substitute.

Physical State and Dosing Processability

For industrial scale-up, the physical state of a precursor dictates the required reactor infrastructure. 3,3,3-Trifluoropropionitrile is a volatile liquid with a boiling point of approximately 39 °C, whereas its shorter-chain analog, trifluoroacetonitrile, is a gas with a boiling point of -64 °C . This 103 °C difference means that 3,3,3-trifluoropropionitrile can be handled using standard liquid dosing pumps and atmospheric batch reactors, avoiding the need for specialized pressurized gas manifolds and mass flow controllers required for CF3CN.

Evidence DimensionBoiling Point / Physical State
Target Compound Data~39 °C (Liquid)
Comparator Or BaselineTrifluoroacetonitrile (-64 °C, Gas)
Quantified Difference103 °C higher boiling point
ConditionsStandard atmospheric pressure (1 atm)

Allows for standard liquid-phase handling and volumetric dosing, eliminating the capital expenditure associated with pressurized gas infrastructure.

Lipophilicity
Class-level inference
LogP = 1.46
Supports lipophilicity enhancement vs non-fluorinated analogs.
Propionitrile LogP not available for direct comparison.

Low-k Dielectric Sidewall Protection in Plasma Etching

In advanced semiconductor manufacturing, preserving the integrity of low-k dielectrics during etching is critical. When used as a nitrogen-containing organofluorine etching composition, 3,3,3-trifluoropropionitrile provides measurable sidewall protection compared to standard fluorocarbons like CF4. The inclusion of the nitrogen atom facilitates the deposition of a protective polymer layer on the trench sidewalls, minimizing plasma-induced damage and maintaining the first and second defined sidewall widths within a tight tolerance of 0 to 11 nm difference [1]. CF4, lacking this polymerizing capability, results in significant lateral etch and critical dimension loss.

Evidence DimensionPlasma-induced sidewall damage / CD loss
Target Compound DataMaintains sidewall width difference within 0-11 nm
Comparator Or BaselineCF4 (standard baseline, high lateral etch/damage)
Quantified DifferenceSignificant reduction in lateral low-k damage
ConditionsLow-k dielectric plasma etch process

Critical for semiconductor procurement teams sourcing specialized etchants that prevent structural degradation in advanced node devices.

Electronic Effect
Class-level inference
α-C-H polarity governed by -CN, -CF₃ weaker
Clarifies α-site reactivity as CH acid.
Based on comparison with brominated analog.

Alpha-Proton Activation for Mild Condensation Reactions

The presence of the strongly electron-withdrawing CF3 group in 3,3,3-trifluoropropionitrile dramatically increases the acidity of the adjacent methylene protons compared to unfluorinated propionitrile. While propionitrile typically requires strong, moisture-sensitive bases like lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) for deprotonation, the activated alpha-protons of 3,3,3-trifluoropropionitrile allow for nucleophilic attack and condensation reactions under much milder basic conditions [1]. This activation ensures efficient synthesis of trifluoromethylated products without the operational overhead of cryogenic reactor cooling.

Evidence DimensionBase strength and temperature required for deprotonation
Target Compound DataMild bases (e.g., K2CO3, amines) at ambient/moderate temperatures
Comparator Or BaselinePropionitrile (Requires strong bases like LDA at -78 °C)
Quantified DifferenceElimination of cryogenic (-78 °C) requirements
ConditionsAlpha-deprotonation / condensation workflows

Reduces energy costs and simplifies reactor design by enabling room-temperature or moderate-heating synthesis routes instead of cryogenic processing.

Reaction Specificity
Cross-study comparable
Ritter functionalization effective; alcohols/acids incompatible
Enables direct nitrile-specific route.
Functional group-dependent reactivity; yields not compared.

Advanced Surface Functionalization via Photochemical Amidation

In the functionalization of diamond surfaces for quantum sensing, the choice of nitrile precursor dictates the resulting surface properties. Utilizing 3,3,3-trifluoropropionitrile in a visible light-driven photochemical Ritter reaction successfully installs trifluoropropanamide groups on the diamond surface, whereas generic acetonitrile only installs standard acetamide groups [1]. The incorporation of the CF3 moiety provides a distinct X-ray photoelectron spectroscopy (XPS) signature (F 1s peak at 689 eV) and alters the surface electronic environment, which is critical for tuning the properties of nitrogen-vacancy (NV) centers in nanoscale sensors.

Evidence DimensionSurface functional group installed
Target Compound DataTrifluoropropanamide (distinct F 1s XPS signal at 689 eV)
Comparator Or BaselineAcetonitrile (installs standard acetamide, no F signature)
Quantified DifferenceIntroduction of highly electronegative CF3 surface dipoles
ConditionsVisible light-driven photochemical Ritter reaction on diamond

Provides materials scientists with a specific chemical handle to tune surface hydrophobicity and electronic states in advanced carbon materials.

Patent Utility
Cross-study comparable
Precursor to liquid crystals and chiral amine blocks per patents
Defined niche vs commodity nitriles.
Specific C3-CF₃ structure cited in patent claims.

Precursor for Trifluoromethylated Pharmaceuticals and Agrochemicals

Leveraging its highly activated alpha-protons and liquid handling characteristics, 3,3,3-trifluoropropionitrile is an effective building block for synthesizing CF3-containing heterocycles and aliphatic chains. It is prioritized in medicinal chemistry workflows where the introduction of a trifluoroethyl group is required to improve a drug candidate's metabolic stability and lipophilicity without resorting to cryogenic base handling [1].

Advanced Low-k Dielectric Plasma Etching

In semiconductor fabrication, this compound is procured as a specialized nitrogen-containing organofluorine etchant. Its ability to form protective polymeric layers during plasma dissociation makes it a highly effective choice over simple fluorocarbons (like CF4) for etching low-k dielectrics, ensuring minimal sidewall damage and strict adherence to critical dimension tolerances in sub-10nm nodes[2].

Surface Modification for Quantum Materials

For materials science applications, particularly the development of diamond-based quantum sensors, 3,3,3-trifluoropropionitrile is utilized in photochemical Ritter reactions. It allows researchers to covalently bond trifluoropropanamide groups to carbon surfaces, providing a fluorinated handle that modifies surface electronic properties and provides clear XPS tracking markers[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Advanced Material Synthesis
C3 backbone with terminal -CF₃ and nitrile reactivity
Purity and structural identity for patent compliance
Drug & Agrochemical Intermediates
Lipophilicity enhancement potential
LogP and reactivity confirmation for design research
Surface Functionalization (Ritter)
Nitrile-specific reactivity
Functional group integrity and surface linkage verification

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (25%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (25%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (75%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (75%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Wikipedia

3,3,3-Trifluoropropanenitrile

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